tert-Butyl acryloylcarbamate

説明

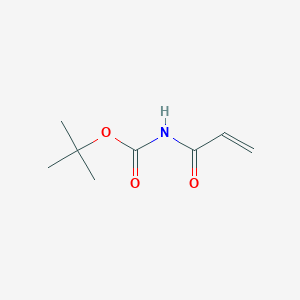

tert-Butyl acryloylcarbamate is a carbamate derivative characterized by a tert-butyl group and an acryloyl substituent (CH₂=CHCO−). The acryloyl moiety introduces a reactive α,β-unsaturated carbonyl system, making the compound valuable in polymer chemistry, crosslinking reactions, and as a Michael acceptor in organic synthesis. Its molecular formula is C₈H₁₃NO₃ (molecular weight: 171.20 g/mol).

特性

CAS番号 |

103223-89-8 |

|---|---|

分子式 |

C8H13NO3 |

分子量 |

171.19 g/mol |

IUPAC名 |

tert-butyl N-prop-2-enoylcarbamate |

InChI |

InChI=1S/C8H13NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H,1H2,2-4H3,(H,9,10,11) |

InChIキー |

ZLJZBJSVDATEGJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(=O)C=C |

正規SMILES |

CC(C)(C)OC(=O)NC(=O)C=C |

同義語 |

Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethylethyl ester (9CI) |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of t-butyl N-acryloylcarbamate typically involves the reaction of tert-butyl carbamate with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of t-butyl N-acryloylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

化学反応の分析

Deprotection of the tert-Butyl Group

The tert-butyl carbamate group can be cleaved under acidic or radical conditions:

Acidic Hydrolysis

-

Mechanism : Protonation of the carbamate oxygen, followed by elimination of isobutylene and CO₂ to yield acryloylamide .

Radical-Mediated Cleavage

-

Reagents : Magic Blue (tris-4-bromophenylamminium radical cation) with triethylsilane .

-

Conditions : Mild, room-temperature deprotection with 85–92% yields .

Example Reaction :

Hydrolysis of the Carbamate Moiety

Under basic conditions, the carbamate undergoes hydrolysis to form acryloylurea derivatives:

Conditions :

Mechanistic Pathway :

-

Hydroxide attack at the carbonyl carbon.

-

Cleavage of the C–O bond, releasing tert-butanol.

Polymerization via the Acryloyl Group

The acryloyl double bond participates in radical polymerization, forming polyacrylamide derivatives:

Initiation :

-

Conditions : 60–80°C in inert solvents (e.g., THF).

Example :

Key Data :

Nucleophilic Additions to the Acryloyl Group

The α,β-unsaturated carbonyl system undergoes Michael additions:

Reagents :

-

Nucleophiles : Thiols, amines, or Grignard reagents.

Example :

Conditions :

Stability and Storage Considerations

科学的研究の応用

t-Butyl N-acryloylcarbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of polymers and other advanced materials.

作用機序

The mechanism of action of t-butyl N-acryloylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The acryloyl group can undergo polymerization or other reactions, allowing for the synthesis of complex molecules. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare tert-butyl acryloylcarbamate with structurally related tert-butyl carbamate derivatives from the provided evidence. Key parameters include substituent effects, molecular properties, stability, and applications.

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Note: Acryloyl-containing compounds often require inhibitors (e.g., hydroquinone) to prevent polymerization during storage.

Key Findings:

Structural and Reactivity Differences: The acryloyl group in this compound confers higher reactivity compared to the hydroxymethyl (), biphenyl (), or azetidine () substituents in analogs. This reactivity enables applications in polymerization but necessitates stringent storage conditions. In contrast, tert-Butyl (2-(aminooxy)ethyl)carbamate () contains an aminooxyethyl group, which is nucleophilic and useful in oxime ligation or bioconjugation, diverging from the acryloyl derivative’s electrophilic nature.

Polar substituents (e.g., hydroxymethyl in ) enhance water solubility, whereas the acryloyl group may reduce it.

Stability and Handling :

- All analogs in the evidence exhibit stability under recommended conditions, but this compound’s α,β-unsaturated system likely requires stabilizers to prevent undesired polymerization—a consideration absent in the analogs .

However, explicit toxicological data for this compound remain undocumented in the provided evidence.

Applications :

- Analogs are restricted to R&D (), whereas this compound’s reactivity expands its utility to materials science (e.g., hydrogel synthesis) and targeted drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。